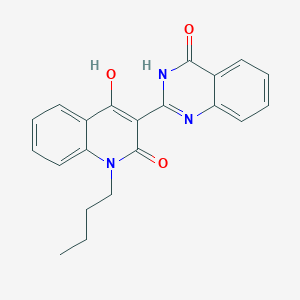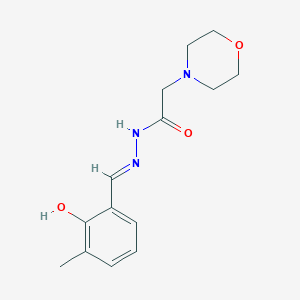
2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as 3-CPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and biotechnology. This compound is a hydrazone derivative of 2-hydroxy-3-methoxybenzaldehyde and 3-chloro-2-pyrazinecarboxaldehyde.
作用机制
The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, studies have suggested that this compound works by inducing oxidative stress in cells. This compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to DNA damage and cell death. Additionally, this compound has been shown to inhibit the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances the oxidative stress in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, this compound has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in cells.
实验室实验的优点和局限性
One of the main advantages of using 2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its low toxicity. This compound has been found to be relatively safe for use in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several areas of research that could benefit from further investigation into the properties of 2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One possible future direction is to explore the potential of this compound as a neuroprotective agent. Studies have suggested that this compound has the ability to protect neurons from oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative diseases.
Another potential direction for research is to investigate the use of this compound as a photosensitizer in photodynamic therapy. This compound has been found to exhibit phototoxicity against cancer cells when exposed to light, which could make it a promising candidate for use in this type of therapy.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicine and biotechnology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research into the properties of this compound could lead to the development of new treatments for cancer, infectious diseases, and neurodegenerative disorders.
合成方法
The synthesis of 2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 2-hydroxy-3-methoxybenzaldehyde and 3-chloro-2-pyrazinecarboxaldehyde in the presence of hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the resulting product is then purified using recrystallization. The yield of this compound is around 70%.
科学研究应用
2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has shown potential applications in various fields of scientific research. One of the most promising applications is in the development of anticancer drugs. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its anticancer properties, this compound has also shown potential as an antimicrobial agent. Studies have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Furthermore, this compound has been found to inhibit the growth of fungi and yeasts.
属性
IUPAC Name |
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c1-19-9-4-2-3-8(10(9)18)7-16-17-12-11(13)14-5-6-15-12/h2-7,18H,1H3,(H,15,17)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFVXKVZBNESFC-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B6000490.png)
![1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B6000497.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6000499.png)

![8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B6000520.png)
![methyl 5-ethyl-2-({[(4-fluorobenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6000534.png)
![2-(2-ethoxy-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}phenyl)-2H-1,2,3-benzotriazole](/img/structure/B6000542.png)
![2-[2-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6000551.png)
![methyl 4-[4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]pentanoate](/img/structure/B6000561.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-3-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6000564.png)
![2-(benzylthio)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6000580.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6000588.png)


